6-AMINO-3-(METHOXYMETHYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
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Overview
Description
6-AMINO-3-(METHOXYMETHYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 6-AMINO-3-(METHOXYMETHYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multicomponent reactions. One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile . This method is favored for its efficiency, high yields, and mild reaction conditions. Industrial production methods often employ eco-friendly catalysts such as choline chloride-based thiourea .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include hydrazine hydrate, ethyl benzoylacetate, and malonitrile.
Scientific Research Applications
6-AMINO-3-(METHOXYMETHYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic systems.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: Research indicates its potential use in developing anticancer and anti-inflammatory drugs.
Industry: It is used in the synthesis of biodegradable agrochemicals and UV stabilizers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can intercalate with DNA, leading to the suppression of DNA replication and gene transcription . This property makes it a potential candidate for anticancer therapies. Additionally, it can inhibit specific enzymes, contributing to its antibacterial and antifungal activities .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-aminopyrazoles and 4-aminopyrazoles . Compared to these, 6-AMINO-3-(METHOXYMETHYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE exhibits unique structural features that enhance its reactivity and biological activity . Its ability to intercalate with DNA and inhibit specific enzymes sets it apart from other pyrazole derivatives .
Properties
Molecular Formula |
C18H20N4O2 |
---|---|
Molecular Weight |
324.4g/mol |
IUPAC Name |
6-amino-3-(methoxymethyl)-4-(4-propan-2-ylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H20N4O2/c1-10(2)11-4-6-12(7-5-11)15-13(8-19)17(20)24-18-16(15)14(9-23-3)21-22-18/h4-7,10,15H,9,20H2,1-3H3,(H,21,22) |
InChI Key |
INLGIXHZRUIMRA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)COC)N)C#N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)COC)N)C#N |
Origin of Product |
United States |
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